12,13-deoxyroridin E
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Overview
Description
12,13-deoxyroridin E is a natural product found in Paramyrothecium roridum with data available.
Scientific Research Applications
Discovery and Characterization
A new macrocyclic trichothecene, 12,13-deoxyroridin E, was identified as a cytotoxic component produced by the marine-derived fungus Myrothecium roridum. This compound is notable for its double bond at C-12-C-13 and exhibits cytotoxic properties, although it is significantly less toxic compared to roridin E, its epoxide variant (Namikoshi et al., 2001).
Biochemical Studies
In another study, the culture of Calcarisporium arbuscular yielded compounds related to this compound, such as 12-deoxyroridin J and 12-deoxyepiisororidin E. Their structures were analyzed using NMR and ECD analyses, and they were found to have unique biosynthetic pathways, sharing similarities with this compound (Matsumoto et al., 2018).
Antitumor Applications
Research on (E)-9,10-dehydro derivatives of 12,13-desoxyepothilone B, a class related to this compound, revealed promising antitumor properties. These compounds, discovered through chemical synthesis, showed significant efficacy in preclinical models, highlighting their potential as anticancer agents (Rivkin et al., 2004).
Protein Synthesis Inhibition
A study on trichothecene fungal toxins, which include compounds like this compound, indicated their role in inhibiting protein synthesis in eukaryotes. These toxins can affect the initiation, elongation, and termination of protein synthesis, suggesting their potential in biochemical research and therapeutic applications (Cundliffe & Davies, 1977).
Properties
Molecular Formula |
C29H38O7 |
---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
(1R,3R,8R,12E,17R,18E,20Z,24R,25S)-17-[(1R)-1-hydroxyethyl]-5,13,25-trimethyl-26-methylidene-2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,12,18,20-tetraene-11,22-dione |
InChI |
InChI=1S/C29H38O7/c1-18-10-12-29-17-34-27(32)15-19(2)11-13-33-22(21(4)30)8-6-7-9-26(31)36-24-16-23(35-25(29)14-18)20(3)28(24,29)5/h6-9,14-15,21-25,30H,3,10-13,16-17H2,1-2,4-5H3/b8-6+,9-7-,19-15+/t21-,22-,23-,24-,25-,28-,29-/m1/s1 |
InChI Key |
QRZOAFBSHUOELI-YLAZPCKSSA-N |
Isomeric SMILES |
CC1=C[C@@H]2[C@@]3(CC1)COC(=O)/C=C(/CCO[C@H](/C=C/C=C\C(=O)O[C@H]4[C@]3(C(=C)[C@@H](C4)O2)C)[C@@H](C)O)\C |
Canonical SMILES |
CC1=CC2C3(CC1)COC(=O)C=C(CCOC(C=CC=CC(=O)OC4C3(C(=C)C(C4)O2)C)C(C)O)C |
Synonyms |
12,13-deoxyroridin E |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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